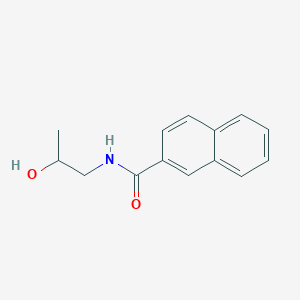
N-(2-hydroxypropyl)-9H-xanthene-9-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-hydroxypropyl)-9H-xanthene-9-carboxamide, also known as HX630, is a fluorescent dye that has been widely used in scientific research. It is a xanthene derivative that emits bright green fluorescence upon excitation with blue light. HX630 has been used as a fluorescent probe for various applications in biochemistry, cell biology, and medical research.
Wirkmechanismus
N-(2-hydroxypropyl)-9H-xanthene-9-carboxamide is a hydrophobic molecule that can penetrate cell membranes and bind to hydrophobic regions of biomolecules such as proteins and lipids. Upon excitation with blue light, N-(2-hydroxypropyl)-9H-xanthene-9-carboxamide undergoes a photochemical reaction that results in the emission of green fluorescence. The emission wavelength of N-(2-hydroxypropyl)-9H-xanthene-9-carboxamide is sensitive to its microenvironment, such as pH, polarity, and viscosity. Therefore, N-(2-hydroxypropyl)-9H-xanthene-9-carboxamide can be used as a fluorescent probe to monitor the changes in the microenvironment of biomolecules in real-time.
Biochemical and Physiological Effects:
N-(2-hydroxypropyl)-9H-xanthene-9-carboxamide is a non-toxic fluorescent dye that does not affect the biochemical or physiological properties of biomolecules or cells. It has been shown to be stable under physiological conditions and does not interfere with cellular processes such as metabolism, proliferation, or differentiation. Therefore, N-(2-hydroxypropyl)-9H-xanthene-9-carboxamide is a useful tool for studying the dynamics of biomolecules and cellular processes in living cells.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-hydroxypropyl)-9H-xanthene-9-carboxamide has several advantages for lab experiments. It is a highly sensitive and specific fluorescent probe that can detect low concentrations of biomolecules in complex mixtures. It is also easy to use and does not require any specialized equipment or expertise. N-(2-hydroxypropyl)-9H-xanthene-9-carboxamide is compatible with various imaging techniques such as confocal microscopy, flow cytometry, and fluorescence spectroscopy.
However, N-(2-hydroxypropyl)-9H-xanthene-9-carboxamide also has some limitations for lab experiments. It is a hydrophobic molecule that can aggregate in aqueous solutions, leading to non-specific binding and quenching of fluorescence. Therefore, N-(2-hydroxypropyl)-9H-xanthene-9-carboxamide should be used at low concentrations and in the presence of detergents or other solubilizing agents. In addition, N-(2-hydroxypropyl)-9H-xanthene-9-carboxamide is sensitive to photobleaching, which can limit its usefulness for long-term imaging experiments.
Zukünftige Richtungen
There are several future directions for the use of N-(2-hydroxypropyl)-9H-xanthene-9-carboxamide in scientific research. One direction is to develop new derivatives of N-(2-hydroxypropyl)-9H-xanthene-9-carboxamide with improved solubility, stability, and sensitivity. Another direction is to use N-(2-hydroxypropyl)-9H-xanthene-9-carboxamide in combination with other fluorescent probes or imaging techniques to study complex cellular processes such as signaling pathways, gene expression, and protein interactions. Furthermore, N-(2-hydroxypropyl)-9H-xanthene-9-carboxamide can be used in combination with other techniques such as electrophysiology, optogenetics, and microfluidics to study the dynamics of cellular processes at high spatiotemporal resolution.
Synthesemethoden
N-(2-hydroxypropyl)-9H-xanthene-9-carboxamide can be synthesized by the reaction of 9H-xanthene-9-carboxylic acid with 2-amino-1-propanol in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is carried out in anhydrous dichloromethane at room temperature for several hours. The resulting product is then purified by column chromatography to obtain pure N-(2-hydroxypropyl)-9H-xanthene-9-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-(2-hydroxypropyl)-9H-xanthene-9-carboxamide has been widely used as a fluorescent probe for various applications in scientific research. It has been used to label proteins, peptides, nucleic acids, and lipids for fluorescence imaging and detection. N-(2-hydroxypropyl)-9H-xanthene-9-carboxamide has also been used as a sensor for pH, metal ions, and reactive oxygen species in biological systems. In addition, N-(2-hydroxypropyl)-9H-xanthene-9-carboxamide has been used to study the dynamics of membrane fusion, endocytosis, and exocytosis in living cells.
Eigenschaften
IUPAC Name |
N-(2-hydroxypropyl)-9H-xanthene-9-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-11(19)10-18-17(20)16-12-6-2-4-8-14(12)21-15-9-5-3-7-13(15)16/h2-9,11,16,19H,10H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIOGMWJZILIDSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1C2=CC=CC=C2OC3=CC=CC=C13)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxypropyl)-9H-xanthene-9-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2-Ethylpiperidin-1-yl)-imidazo[1,2-a]pyridin-2-ylmethanone](/img/structure/B7514513.png)
![1-[4-(4-Ethylpiperazine-1-carbonyl)piperidin-1-yl]-2-methylpropan-1-one](/img/structure/B7514522.png)
![2-[Cyclohexyl(methyl)amino]-1-piperidin-1-ylethanone](/img/structure/B7514528.png)
![2-(2-Chlorophenyl)-1-[3-(hydroxymethyl)piperidin-1-yl]ethanone](/img/structure/B7514548.png)
![N-(2-methylbutan-2-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7514549.png)
![3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-methylsulfonylpropanamide](/img/structure/B7514562.png)


![methyl 3-[[(E)-3-(3-chloro-4-fluorophenyl)prop-2-enoyl]amino]propanoate](/img/structure/B7514577.png)


![1-[1-(2-Chlorophenyl)ethyl]piperidine-4-carboxamide](/img/structure/B7514589.png)

